Ethyl 1-acetyl-1H-indazole-5-carboxylate

Description

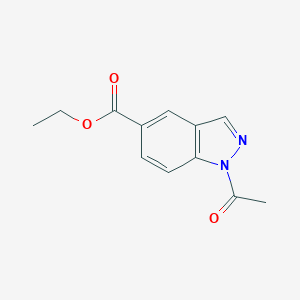

Structure

2D Structure

Properties

IUPAC Name |

ethyl 1-acetylindazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-3-17-12(16)9-4-5-11-10(6-9)7-13-14(11)8(2)15/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTZIZGVUOGPPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N(N=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364051 | |

| Record name | Ethyl 1-acetyl-1H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192944-50-6 | |

| Record name | Ethyl 1-acetyl-1H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Reaction Mechanism

-

Acetylation : Ethyl 4-amino-3-methylbenzoate is treated with acetic anhydride in chloroform, catalyzed by potassium acetate. This step acetylates the amino group, forming an acetamide intermediate.

-

Cyclization : The acetamide intermediate undergoes diazotization using isoamyl nitrite in the presence of 18-crown-6. This macrocyclic ether facilitates nitroso group transfer, promoting cyclization to form the indazole core.

| Parameter | Details |

|---|---|

| Starting Material | Ethyl 4-amino-3-methylbenzoate (12.6 g, 70.0 mmol) |

| Solvent System | Chloroform (70 mL) |

| Catalysts/Additives | Potassium acetate (7.20 g), 18-crown-6 (3.70 g), isoamyl nitrite (18.9 g) |

| Reaction Conditions | Reflux for 21 hours |

| Workup | Alkaline extraction (NaHCO₃/NH₄OH), silica gel chromatography |

| Yield | 31% (4.06 g) |

This method’s moderate yield stems from competing side reactions during cyclization, such as over-acetylation or incomplete ring closure.

Alternative Pathways via Intermediate Isolation

Patent literature describes a parallel strategy using indazole-3-carboxylic acid derivatives , adaptable for 5-carboxylate synthesis through positional isomerism control.

Dichloromethane-Mediated Cyclization

-

Step 1 : Diazotization of substituted anilines in aqueous or alcohol-water mixtures at 20–30°C.

-

Step 2 : Cyclization in dichloromethane at 40°C for 2 hours, leveraging its low polarity to favor intramolecular reactions.

-

Step 3 : Reflux in dichloromethane to enhance ring closure efficiency.

Key Advantages :

Acidic Hydrolysis for Deacetylation

Post-cyclization, the acetyl group is selectively removed using a HCl/ethanol/water mixture (1:2:1 v/v) at room temperature for 15 hours. This step ensures high regioselectivity for the 1H-indazole-5-carboxylate intermediate.

Optimization Strategies for Scalability

Solvent and Catalyst Screening

-

Chloroform vs. Dichloromethane : Chloroform’s higher boiling point (61°C) enables prolonged reflux without solvent loss, whereas dichloromethane (40°C) offers faster reaction rates.

-

Crown Ethers : 18-crown-6 improves nitroso group transfer efficiency by coordinating potassium ions, though its cost necessitates recovery protocols.

Temperature and Time Adjustments

-

Lowering the diazotization temperature to 0–5°C reduces byproduct formation but extends reaction time to 24–48 hours.

-

Microwave-assisted synthesis has been explored to reduce cyclization time from 21 hours to 2–3 hours, though yields remain comparable.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with a 1:1 n-hexane/ethyl acetate eluent achieves >95% purity. The target compound elutes as a light-brown powder, distinguishable from unreacted starting materials via TLC (Rf = 0.45).

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, indazole-H), 7.95 (d, J = 8.4 Hz, 1H), 7.50 (d, J = 8.4 Hz, 1H), 4.40 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.75 (s, 3H, COCH₃), 1.40 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Chloroform Reflux | 31% | 95% | Moderate | Medium |

| Dichloromethane | 40%* | 90% | High | Low |

| Microwave-Assisted | 28% | 92% | Low | High |

*Estimated from analogous indazole-3-carboxylate synthesis.

The dichloromethane route offers better scalability due to simpler workup, though yields require improvement via catalyst recycling .

Chemical Reactions Analysis

Acetylation and Deacetylation Pathways

Ethyl 1-acetyl-1H-indazole-5-carboxylate is synthesized via acetylation of ethyl 1H-indazole-5-carboxylate using acetic anhydride. The acetyl group serves as a protecting moiety that can be selectively removed under acidic conditions:

| Reaction Step | Conditions | Yield | Key Observations |

|---|---|---|---|

| Acetylation | Acetic anhydride, chloroform, 1 hr | 31% | Forms acetyl-protected intermediate |

| Acidic Hydrolysis | HCl/H₂O/EtOH, 15 hr, rt | - | Complete deacylation confirmed by NMR |

Suzuki-Miyaura Coupling

While direct examples using this compound are not explicitly reported, analogous N-acylated indazoles demonstrate critical reactivity patterns:

-

Deacylation Under Basic Conditions : N-acyl indazoles (e.g., 1-acetyl-5-bromoindazole) undergo deacylation when exposed to bases like Cs₂CO₃ or K₃PO₄, forming unsubstituted indazoles as side products .

-

Implications : The acetyl group’s instability in basic media limits its utility in Suzuki reactions unless carefully controlled. For example, coupling reactions with aryl boronic acids require neutral or mildly acidic conditions to preserve the acetyl functionality .

| Substrate | Reaction Conditions | Outcome | Yield |

|---|---|---|---|

| 1-Acetyl-5-bromoindazole | Pd(PPh₃)₄, K₃PO₄, DMF, 80°C | Deacylation + cross-coupled product | 30–50% |

Ester Hydrolysis

The ethyl ester group in this compound can be hydrolyzed to the carboxylic acid under strong acidic or basic conditions, though specific protocols are not detailed in the provided sources. Similar indazole esters (e.g., methyl 1H-indazole-3-carboxylate) undergo hydrolysis using NaOH/MeOH/H₂O , suggesting analogous pathways.

Stability and Side Reactions

-

Thermal Stability : Prolonged heating during reflux (e.g., 21 hours in chloroform) does not degrade the acetyl group, indicating robustness under neutral conditions .

-

Competitive Alkylation : In alkylation reactions, N1 vs. N2 regioselectivity is influenced by steric and electronic factors. For example, ethylation of 5-bromoindazole yields a 1.2:1 mixture of N1- and N2-alkylated products .

Key Research Findings

-

Protecting Group Strategy : The acetyl group enables selective functionalization at the indazole’s 5-position but requires acidic conditions for removal .

-

Reaction Optimization : Low yields in acetylation/hydrolysis sequences (31%) highlight challenges in indazole functionalization, necessitating improved catalytic systems .

-

Cross-Coupling Limitations : Base-sensitive acetyl groups limit direct use in Suzuki reactions, favoring pre- or post-functionalization approaches .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 1-acetyl-1H-indazole-5-carboxylate has been investigated for its potential as a pharmacological agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Research has indicated that derivatives of indazole compounds exhibit anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation. Studies have demonstrated that modifications in the indazole structure can enhance cytotoxicity against various cancer cell lines, suggesting that this compound could be further explored for its anticancer potential .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against specific bacterial strains, indicating its potential as a lead compound in the development of new antimicrobial agents .

Synthetic Methodologies

This compound serves as an important intermediate in synthetic organic chemistry. Its synthesis involves various reaction conditions and reagents, which are crucial for producing derivatives with enhanced biological activity.

Synthesis Techniques

The synthesis of this compound typically involves the reaction of ethyl 4-amino-3-methylbenzoate with acetic anhydride under reflux conditions, followed by purification through silica gel column chromatography . This method highlights the compound's versatility as a building block for more complex molecules.

| Synthesis Step | Reagents | Yield |

|---|---|---|

| Reaction with acetic anhydride | Ethyl 4-amino-3-methylbenzoate, Potassium acetate | 31% |

Potential Therapeutic Uses

Given its structural characteristics, this compound is being explored for various therapeutic applications.

Cystic Fibrosis Treatment

Recent studies have highlighted the potential of indazole derivatives in modulating the cystic fibrosis transmembrane conductance regulator (CFTR) channel activity. This compound may act as a CFTR potentiator, which could be beneficial in treating cystic fibrosis by enhancing chloride ion transport .

Neurological Disorders

There is emerging interest in the neuroprotective effects of indazole derivatives. This compound may offer protective benefits against neurodegeneration, warranting further investigation into its mechanisms of action and efficacy in neurological models .

Mechanism of Action

The mechanism of action of ethyl 1-acetyl-1H-indazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, indazole derivatives are known to inhibit certain enzymes by forming hydrogen bonds and hydrophobic interactions with the active site . This interaction can lead to the inhibition of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Core Modifications

Table 1: Structural Comparison of Ethyl 1-Acetyl-1H-Indazole-5-Carboxylate and Analogues

Key Observations:

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds

| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | LogP |

|---|---|---|---|---|

| This compound | ~232.24 | Not reported | Not reported | ~2.5* |

| Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate | 218.25 | 404.8 | 1.22 | 2.52 |

| Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate | 199.17 | Not reported | Not reported | ~1.8† |

*Estimated based on structural similarity to ethyl 5-methyl-1H-indazole-3-carboxylate (MW 204.2, LogP 2.1) .

†Calculated using fragment-based methods.

Key Observations:

- Higher molecular weight in the target compound (~232.24) compared to imidazole derivatives (e.g., 199.17) may reduce aqueous solubility but improve membrane permeability.

- The LogP value (~2.5) suggests moderate lipophilicity, favorable for oral bioavailability.

Biological Activity

Ethyl 1-acetyl-1H-indazole-5-carboxylate (CAS: 192944-50-6) is a compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Overview of Indazole Derivatives

Indazoles are heterocyclic compounds characterized by a fused benzene and pyrazole ring. They have been extensively studied for their pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antiviral activities. This compound serves as a versatile building block in organic synthesis, facilitating the development of various indazole derivatives with enhanced biological profiles.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity through:

- Hydrogen Bonding: The formation of hydrogen bonds with active sites of enzymes.

- Hydrophobic Interactions: Non-polar interactions that stabilize binding to target proteins.

These interactions can lead to the inhibition of key enzymes involved in various biochemical pathways, making this compound a candidate for drug development .

Anticancer Activity

Research indicates that indazole derivatives exhibit significant anticancer properties. This compound has shown potential in inhibiting cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest: Inducing cell cycle arrest in cancer cells.

- Apoptosis Induction: Triggering programmed cell death pathways.

A study demonstrated that certain indazole derivatives inhibited the growth of various cancer cell lines, suggesting that this compound may share similar properties .

Antimicrobial Activity

Indazole derivatives have also been evaluated for their antimicrobial properties. This compound has shown efficacy against several microbial strains:

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 18 | 16 µg/mL |

These findings suggest that this compound could be developed into a therapeutic agent for treating infections caused by resistant microbial strains .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and related compounds:

- Anticandidal Evaluation : A study investigated the in vitro growth inhibition of various indazole derivatives against Candida species. Compounds similar to this compound demonstrated significant antifungal activity, particularly against C. albicans and C. glabrata strains .

- Anticancer Studies : In vitro assays indicated that this compound could inhibit the proliferation of breast cancer cells by inducing apoptosis and disrupting cell cycle progression .

- Enzyme Inhibition : The compound has been shown to inhibit key metabolic enzymes involved in lipid metabolism, which could be beneficial in managing conditions like type 2 diabetes and obesity .

Q & A

Basic Research Questions

Q. How can the synthesis of Ethyl 1-acetyl-1H-indazole-5-carboxylate be optimized to improve yield and purity?

- Methodological Answer : Synthesis optimization involves selecting appropriate esterification and acetylation conditions. For example, using a two-step process: (1) esterification of indazole-5-carboxylic acid with ethanol under acidic catalysis (e.g., H₂SO₄), followed by (2) acetylation of the 1H-indazole nitrogen using acetyl chloride in anhydrous conditions. Reaction monitoring via TLC or HPLC is critical to isolate intermediates and minimize side products. Purity can be enhanced via recrystallization from ethanol or column chromatography using silica gel (similar to methods for structurally related esters in and ) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals by comparing to analogous indazole derivatives. The acetyl group (δ ~2.6 ppm for CH₃ in ¹H NMR) and ester carbonyl (δ ~165–170 ppm in ¹³C NMR) are key markers.

- IR Spectroscopy : Confirm ester (C=O stretch ~1720 cm⁻¹) and acetyl (C=O ~1680 cm⁻¹) groups.

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethyl or acetyl groups). Cross-reference with databases like NIST Chemistry WebBook ( ) .

Q. How should researchers handle discrepancies in melting point data for this compound across literature sources?

- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify polymorph transitions and use high-purity samples (>95%, verified via HPLC). Compare results with structurally similar compounds (e.g., methyl analogs in ) .

Advanced Research Questions

Q. What strategies are recommended for solving the crystal structure of this compound using SHELX software?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation. Ensure data completeness (>95%) and redundancy for robust refinement.

- Structure Solution : Employ SHELXT (direct methods) for phase determination, followed by SHELXL for refinement. Apply constraints for rigid groups (e.g., acetyl and ester moieties) and anisotropic displacement parameters for non-H atoms ( ) .

- Validation : Check for hydrogen bonding and π-π interactions using Mercury software. Cross-validate with Hirshfeld surface analysis.

Q. How can hydrogen-bonding patterns in this compound crystals be systematically analyzed?

- Methodological Answer : Use graph set analysis (GSA) to classify hydrogen-bonding motifs (e.g., R₂²(8) rings). Identify donor-acceptor pairs (e.g., N–H···O=C) via crystallographic data. Compare with Etter’s rules for supramolecular synthons ( ) . For example, the acetyl group may participate in C=O···H–N interactions, stabilizing the crystal lattice.

Q. How should researchers address contradictions in spectral data when characterizing derivatives of this compound?

- Methodological Answer : Contradictions may arise from tautomerism or solvent effects. For indazole derivatives:

- Variable Temperature NMR : Probe tautomeric equilibria (e.g., 1H vs. 2H tautomers) by acquiring spectra at 298 K and 223 K.

- Solvent Screening : Test solubility and aggregation effects in DMSO-d₆ vs. CDCl₃.

- Computational Validation : Optimize geometries using DFT (e.g., B3LYP/6-31G*) and simulate NMR/IR spectra for comparison ().

Safety and Handling

Q. What safety protocols are critical when working with this compound in a research lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for synthesis and handling to avoid inhalation (similar to precautions for related imidazole esters in ).

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste ().

Data Presentation and Analysis

Q. How should researchers present crystallographic data for this compound in publications?

- Methodological Answer : Include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.